molecular formula C10H8BrNO2S B8781780 Methyl 2-(Bromomethyl)benzothiazole-6-carboxylate

Methyl 2-(Bromomethyl)benzothiazole-6-carboxylate

Cat. No.: B8781780
M. Wt: 286.15 g/mol
InChI Key: JFJMSAXJDFGDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(Bromomethyl)benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO2S and its molecular weight is 286.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

methyl 2-(bromomethyl)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3

InChI Key

JFJMSAXJDFGDPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-Hydroxymethyl-benzothiazole-6-carboxylic acid methyl ester (0.08 g, 0.40 mmol) in 5 ml of toluene and 1 ml of DMF was added PBr3 (0.06 ml, 0.60 mmol). The reaction mixture was heated at 120° C. for 20 min under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated to get the desired product (0.044 g, 36%).
Name
2-Hydroxymethyl-benzothiazole-6-carboxylic acid methyl ester
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
36%

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